(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329387
InChI: InChI=1S/C18H13NO3S2/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)23)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9-
SMILES:
Molecular Formula: C18H13NO3S2
Molecular Weight: 355.4 g/mol

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16329387

Molecular Formula: C18H13NO3S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H13NO3S2
Molecular Weight 355.4 g/mol
IUPAC Name (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H13NO3S2/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)23)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9-
Standard InChI Key AWJGMULVYBWXIS-SXGWCWSVSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Stereochemistry

The compound’s IUPAC name, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its core thiazolidinone scaffold substituted with a 1,3-benzodioxole moiety and a 4-methylphenyl group. The Z-configuration at the C5 position ensures that the benzodioxolylmethylidene and thiazolidinone groups reside on the same side of the double bond, influencing its molecular geometry and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₃NO₃S₂
Molecular Weight355.4 g/mol
IUPAC Name(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILES NotationCC1=CC=C(C=C1)N2C(=O)C(=C/C3=CC4=C(C=C3)OCO4)SC2=S

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) groups, confirming the thiazolidinone core . ¹H NMR spectra display resonances for the benzodioxole methylenedioxy protons (δ 5.95–6.05 ppm), the 4-methylphenyl group (δ 2.35 ppm, singlet), and the Z-configuration-dependent vinyl proton (δ 7.2–7.4 ppm, doublet) . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 355.04 [M+H]⁺.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a Knoevenagel condensation between 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 1,3-benzodioxole-5-carbaldehyde under microwave irradiation . This method enhances reaction efficiency, reducing time from hours to minutes (20–60 min) and improving yields (72–96%) compared to conventional heating .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
CyclocondensationNH₄SCN, CH₃COCl, reflux85
Knoevenagel CondensationPiperidine, MW (80–100°C, 150 W)92

Stereochemical Control

Microwave-assisted synthesis preferentially stabilizes the Z-isomer due to reduced thermal degradation and enhanced orbital overlap during the condensation step . DFT calculations (B3LYP/6-31G*) confirm the Z-configuration’s lower energy (ΔG = −2.3 kcal/mol) compared to the E-isomer .

PathogenInhibition Zone (mm)% Activity Index
Escherichia coli (Gram-negative)2488.46
Staphylococcus aureus (Gram-positive)2691.66

Antiglycation and Antioxidant Effects

In glycation inhibition assays, the compound reduces advanced glycation end-product (AGE) formation by 81.8% (ABTS assay), outperforming standard inhibitors like aminoguanidine . The thioxo group chelates metal ions, preventing oxidative cross-linking of proteins implicated in diabetic complications .

Mechanistic Insights from Computational Studies

Molecular Docking and Target Engagement

Docking simulations (PDB: 1H9Z) reveal a strong binding affinity (−9.2 kcal/mol) for the compound to human serum albumin (HSA), facilitated by hydrophobic interactions with Trp214 and hydrogen bonds with Lys199 . This interaction stabilizes HSA’s α-helix structure, reversing hyperglycemia-induced conformational changes .

ADME/Tox and Drug-Likeness

Pharmacokinetic profiling (SwissADME) predicts high gastrointestinal absorption (LogP = 3.1) and blood-brain barrier penetration, with no CYP450 inhibition risk . Toxicity screening (ProTox-II) indicates a LD₅₀ of 320 mg/kg (oral, rat), classifying it as Category IV (low toxicity).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator